molecular formula C10H13BFNO3 B1387972 (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid CAS No. 874289-15-3

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387972
CAS No.: 874289-15-3
M. Wt: 225.03 g/mol
InChI Key: ZAQISMKPCBHVHR-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: is an organic boronic acid compound with the molecular formula C10H13BFNO3 . It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a propylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-aminophenylboronic acid with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteases and kinases. The fluoro and propylcarbamoyl groups further modulate the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a propylcarbamoyl group on the phenyl ring. This combination of substituents enhances its reactivity and binding properties compared to other similar compounds. For example, 3-Fluorophenylboronic acid lacks the propylcarbamoyl group, which limits its potential interactions with biological targets . Similarly, 4-Fluorophenylboronic acid has the fluoro group in a different position, affecting its reactivity and selectivity .

Properties

IUPAC Name

[3-fluoro-4-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQISMKPCBHVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660286
Record name [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-15-3
Record name [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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